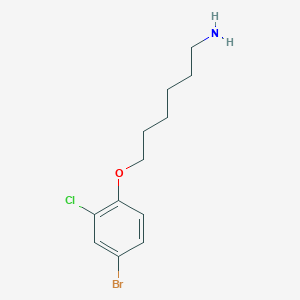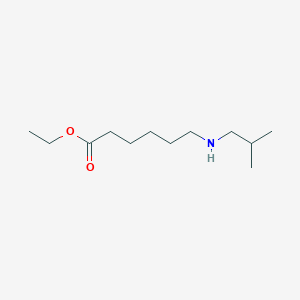
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide is an organic compound that features a brominated phenoxy group attached to a hexanoic acid hydrazide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.
Etherification: 4-bromo-2-methylphenol is then reacted with 6-bromohexanoic acid under basic conditions to form 6-(4-bromo-2-methylphenoxy)-hexanoic acid.
Hydrazide Formation: Finally, the carboxylic acid group of 6-(4-bromo-2-methylphenoxy)-hexanoic acid is converted to a hydrazide by reacting with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxy-hexanoic acid hydrazide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Azides or nitro derivatives.
Reduction: De-brominated phenoxy-hexanoic acid hydrazide.
Substitution: Various substituted phenoxy-hexanoic acid hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylphenol: A precursor in the synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide.
6-Bromohexanoic acid: Another precursor used in the synthesis.
Phenoxyacetic acid derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
This compound is unique due to the combination of a brominated phenoxy group and a hexanoic acid hydrazide chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
6-(4-bromo-2-methylphenoxy)hexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-9-11(14)6-7-12(10)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYXEWNPHTEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl[6-(pyrrolidin-1-yl)hexyl]amine](/img/structure/B7895644.png)







![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)

